Cas no 1805101-01-2 (3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxaldehyde)

3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxaldehyde
-
- Inchi: 1S/C9H5F6NO3/c1-18-6-5(8(10,11)12)2-4(3-17)16-7(6)19-9(13,14)15/h2-3H,1H3
- InChI Key: ASWSGMMXEJRULH-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=O)N=C(C=1OC)OC(F)(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 318
- Topological Polar Surface Area: 48.4
- XLogP3: 3
3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029085273-1g |
3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxaldehyde |
1805101-01-2 | 97% | 1g |
$1,504.90 | 2022-04-01 |
3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxaldehyde Related Literature
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
Additional information on 3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxaldehyde
3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxaldehyde
3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxaldehyde, also known by its CAS number 1805101-01-2, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical reactions. The structure of this compound is characterized by a pyridine ring substituted with three distinct groups: a methoxy group at position 3, a trifluoromethoxy group at position 2, and a trifluoromethyl group at position 4. Additionally, the pyridine ring is further substituted with an aldehyde group at position 6, making it a carboxaldehyde derivative.
The presence of multiple fluorinated substituents in this compound significantly influences its chemical reactivity and physical properties. The trifluoromethoxy and trifluoromethyl groups are known for their electron-withdrawing effects, which enhance the electrophilic character of the pyridine ring. This makes the compound highly reactive in various nucleophilic aromatic substitution reactions. The methoxy group, on the other hand, introduces an electron-donating effect, creating a balance between electron withdrawal and donation across the ring. This balance is crucial for tuning the reactivity of the compound in different chemical transformations.
Recent studies have highlighted the potential of 3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxaldehyde in drug discovery and development. Its unique structure allows for precise control over molecular interactions, making it an ideal candidate for designing bioactive molecules with specific pharmacological properties. For instance, researchers have explored its use as a precursor for synthesizing novel anti-inflammatory agents and antimicrobial compounds. The aldehyde group at position 6 serves as a versatile functional handle, enabling further modifications to tailor the compound's biological activity.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The fluorinated substituents contribute to high thermal stability and chemical resistance, making it suitable for use in advanced materials such as high-performance polymers and electronic devices. Recent advancements in green chemistry have also led to the development of more sustainable synthesis routes for this compound, reducing its environmental footprint while maintaining its high purity and quality.
The synthesis of 3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxaldehyde typically involves multi-step processes that require precise control over reaction conditions. Key steps include nucleophilic aromatic substitution, alkylation, and oxidation reactions. Researchers have recently reported improved methods that utilize microwave-assisted synthesis to enhance reaction efficiency and yield. These advancements have made the compound more accessible for large-scale production and industrial applications.
In conclusion, 3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxaldehyde is a versatile and highly functionalized organic compound with diverse applications across multiple disciplines. Its unique structure, combined with recent breakthroughs in synthesis and application development, positions it as a valuable tool in modern chemistry research. As ongoing studies continue to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.
1805101-01-2 (3-Methoxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-6-carboxaldehyde) Related Products
- 1213383-50-6((1R)-1-[2-(TRIFLUOROMETHOXY)PHENYL]ETHANE-1,2-DIAMINE)
- 1904377-13-4(N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-2-(trifluoromethoxy)benzene-1-sulfonamide)
- 84163-45-1(Methanone, (2-fluorophenyl)(1-methyl-4-piperidinyl)-)
- 1805888-65-6(3-Chloro-1-(3-(difluoromethoxy)-4-methylphenyl)propan-1-one)
- 1368542-54-4(3-(1,2-dimethyl-1H-indol-3-yl)-3-methylbutan-1-amine)
- 455-38-9(3-Fluorobenzoic acid)
- 865090-24-0(3H-1,2,4-TRIAZOLE-3-THIONE, 2,4-DIHYDRO-4-METHYL-5-(4-PYRIDAZINYL)-)
- 116409-75-7(Heptadecanoic acid,16,17-dichloro-)
- 1956325-17-9((4-Methoxyphenyl)(2-methoxypyrimidin-5-yl)methanone)
- 2757912-95-9(Ethyl 5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylate)



